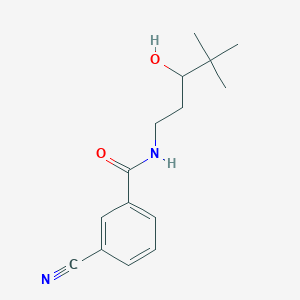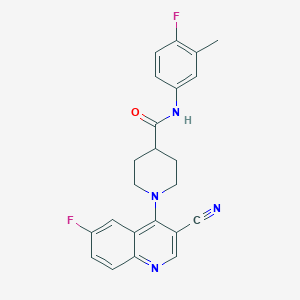
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea, also known as MPPI, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that targets a specific enzyme, making it useful in studying various biological processes. In
Wissenschaftliche Forschungsanwendungen
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea has potential applications in a variety of scientific research areas. It has been shown to inhibit the activity of an enzyme called soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids. This makes this compound useful in studying the role of sEH in various biological processes, such as inflammation, hypertension, and cardiovascular disease. This compound has also been investigated for its potential as a therapeutic agent in these conditions.
Wirkmechanismus
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea works by binding to the active site of sEH, preventing it from metabolizing fatty acids. This leads to an increase in the levels of certain fatty acid metabolites, which can have beneficial effects on various biological processes. The exact mechanism of action of this compound is still being studied, but it is believed to involve the inhibition of sEH activity and the modulation of lipid signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and improve vascular function in animal models of hypertension and cardiovascular disease. This compound has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury. Additionally, this compound has been shown to have anti-cancer effects in vitro, although more research is needed to determine its potential as a cancer therapeutic.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea has several advantages as a research tool. It is a small molecule inhibitor that is easy to use and can be synthesized in large quantities. This compound is also selective for sEH, making it useful in studying the role of this enzyme in various biological processes. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, the effects of this compound on other enzymes and biological processes are not fully understood, which could limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea. One area of interest is its potential as a therapeutic agent in hypertension, cardiovascular disease, and other conditions. More research is needed to determine the safety and efficacy of this compound in humans. Additionally, the effects of this compound on other enzymes and biological processes should be studied to fully understand its mechanism of action. Finally, new derivatives of this compound could be synthesized to improve its potency and selectivity for sEH, making it an even more useful research tool.
Synthesemethoden
The synthesis of 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea involves several steps. The starting material is 4-morpholinobutyne, which is reacted with 3-bromopropylbenzene to form the intermediate compound. This is then reacted with urea and a base to form the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Eigenschaften
IUPAC Name |
1-(4-morpholin-4-ylbut-2-ynyl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-18(20-11-6-9-17-7-2-1-3-8-17)19-10-4-5-12-21-13-15-23-16-14-21/h1-3,7-8H,6,9-16H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJXCRHHKIUAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2899804.png)
![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2899806.png)
![5-chloro-2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2899807.png)
![2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2899811.png)



![5-amino-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2899819.png)
![4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B2899820.png)

![6-Benzylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2899823.png)
![1-(5-Chloro-2-methoxyphenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2899824.png)
